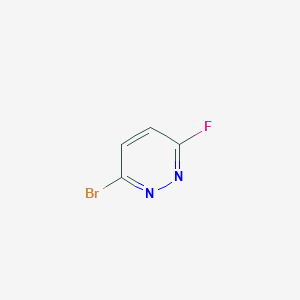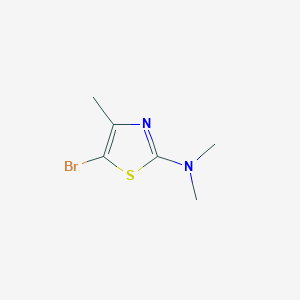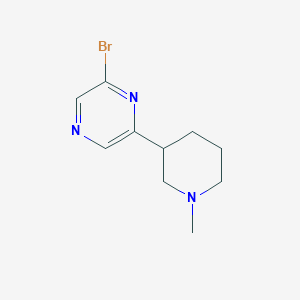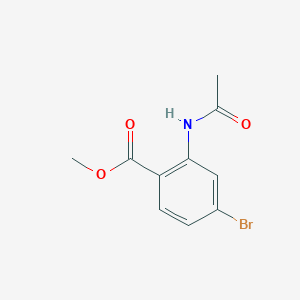
5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide
説明
5-Chloro-thiophene-2-carboxylic acid is an organic compound that belongs to the class of alpha amino acid amides . It is a crucial intermediate in the synthesis of rivaroxaban , an oxazolidinone derivative used in the treatment of thromboembolic disorders .
Synthesis Analysis
The synthesis of 5-Chloro-thiophene-2-carboxylic acid involves the reaction of thiophene with the CCl4-ROH-catalyst system . This method takes 2-chlorothiophene as an initial raw material, carrying out Friedel-crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene, and then carrying out liquid alkali hydrolysis to obtain the target product .Molecular Structure Analysis
The molecular formula of 5-Chloro-thiophene-2-carboxylic acid is C5H3ClO2S . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
5-Chloro-thiophene-2-carboxylic acid can be used in the synthesis of rivaroxaban, an oxazolidinone derivative used in the treatment of thromboembolic disorders . It can also be used in the synthesis of 5-chloro-4-nitrothiophene-2-carboxylic acid, which can be used in the synthesis of thieno [2,3- b ] [1,4]thiapezine-5-ones .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-thiophene-2-carboxylic acid is 162.59 g/mol . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
-
Synthesis of Rivaroxaban
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : 5-Chloro-thiophene-2-carboxylic acid is used in the synthesis of Rivaroxaban, an oxazolidinone derivative .
- Results or Outcomes : The outcome of this application is the production of Rivaroxaban, a medication used in the treatment of thromboembolic disorders .
-
Synthesis of Thieno[2,3-b][1,4]thiapezine-5-ones
-
Coupling Reactions and Olefinations
- Scientific Field : Organic Chemistry
- Application Summary : 5-Chloro-thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .
- Results or Outcomes : The outcome of this application is the production of various organic compounds through coupling reactions and olefinations .
-
Life Science Research
- Scientific Field : Life Sciences
- Application Summary : 5-Chloro-thiophene-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Results or Outcomes : The outcome of this application is the advancement of life science research .
-
Mass Spectrometry
-
Chemical Reagent
特性
IUPAC Name |
5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOVBXJHZQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

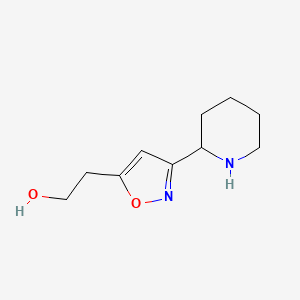
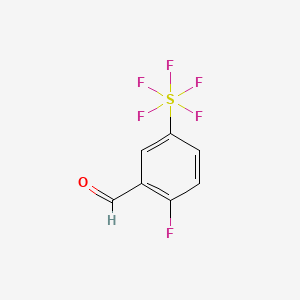
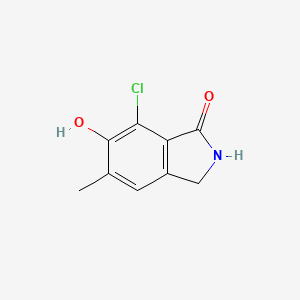
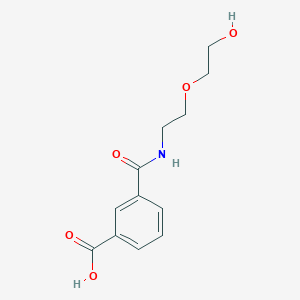
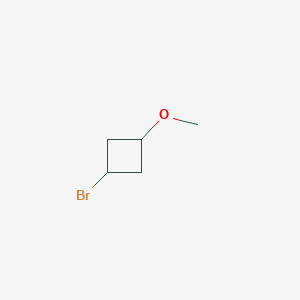
![(3S)-3-[(2-fluorophenyl)methoxy]piperidine](/img/structure/B1444514.png)
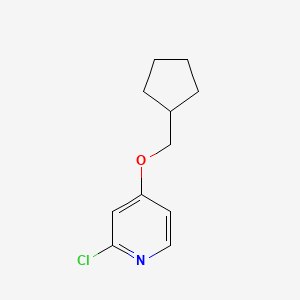
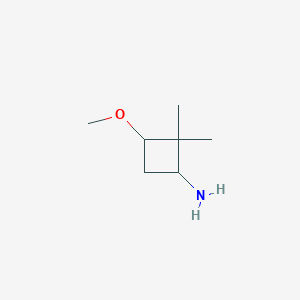
![[5-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1444520.png)
![Tert-butyl 2-[2-(5-bromopyrazin-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B1444522.png)
